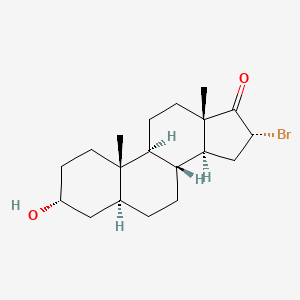

16alpha-Bromoandrosterone

Description

Significance of Modified Steroids in Understanding Steroid Biology

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. wikipedia.org They are fundamental to a vast array of physiological processes, acting as hormones, signaling molecules, and structural components of cell membranes. wikipedia.orgscielo.br The biological activity of a steroid is exquisitely sensitive to its molecular structure; even minor alterations can lead to dramatic changes in its function. wikipedia.org This principle is the cornerstone of using synthetic steroid analogs in research.

The chemical modification of natural steroids allows for the creation of tailored molecules that can act as probes to investigate biological systems. nih.govnih.gov These synthetic analogs are crucial for:

Elucidating Metabolic Pathways: By introducing modifications that block or alter the activity of specific enzymes, researchers can identify and characterize the enzymes involved in steroid synthesis (steroidogenesis) and metabolism. wikipedia.orgnih.gov

Investigating Receptor Binding: Synthetic analogs help to map the binding sites of steroid receptors and understand how a steroid's structure influences its affinity and subsequent activation of the receptor.

Developing Therapeutic Agents: The knowledge gained from studying modified steroids is instrumental in designing new drugs with enhanced efficacy and reduced side effects. nih.gov Many clinically important drugs, including anti-inflammatory agents and anti-cancer therapies, are the result of such research. wikipedia.org

Overview of Androsterone (B159326) Derivatives in Academic Investigation

Androsterone, a metabolite of testosterone (B1683101), is an endogenous steroid hormone that belongs to the androgen group. diva-portal.org While it possesses mild androgenic activity, its core structure has served as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological properties. Academic investigations into these derivatives have revealed potential applications in various fields.

For instance, researchers have synthesized and evaluated androsterone derivatives for their potential as:

Anti-cancer agents: Certain novel steroidal derivatives of androsterone have shown significant inhibitory activities against human tumor cells in culture. nih.gov

Anti-inflammatory agents: Studies have explored new androstane (B1237026) derivatives, synthesized from androsterone precursors, that exhibit potent anti-inflammatory effects. genome.jp

Enzyme inhibitors: Androsterone derivatives have been developed as inhibitors of specific enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in the synthesis of potent androgens like testosterone. smolecule.com

These studies underscore the value of the androsterone framework as a starting point for creating compounds with tailored biological activities for research and potential therapeutic development.

Rationale for Research Focus on 16alpha-Bromoandrosterone

The specific research focus on this compound, a synthetic derivative characterized by the addition of a bromine atom at the 16-alpha position of the androsterone skeleton, can be understood within the broader context of steroid research. diva-portal.orgnih.gov While detailed published studies on this particular compound are scarce, the rationale for its synthesis and investigation can be inferred from research on closely related analogs.

The introduction of a halogen atom, such as bromine, at the C-16 position of the steroid nucleus is a common strategy in medicinal chemistry. This modification can significantly alter the compound's electronic properties, lipophilicity, and steric profile, which in turn can influence its biological activity. Research into other 16alpha-substituted androstane derivatives has been pursued to develop compounds with potential as antiandrogens for conditions like prostate cancer. The 16alpha position is a known site for metabolic hydroxylation, and introducing a substituent like bromine could block this metabolism, potentially increasing the compound's biological half-life or altering its interaction with target enzymes and receptors.

Therefore, this compound is likely synthesized as a biochemical probe to investigate structure-activity relationships within the androstane class of steroids. Its unique structural features make it a candidate for studying interactions with steroid-metabolizing enzymes or androgen receptors, contributing to the fundamental understanding of how such modifications impact biological function. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉BrO₂ | diva-portal.org |

| Molecular Weight | 369.3 g/mol | diva-portal.org |

| IUPAC Name | (3R,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | diva-portal.org |

| CAS Number | 59462-53-2 | diva-portal.org |

Structure

3D Structure

Properties

CAS No. |

59462-53-2 |

|---|---|

Molecular Formula |

C19H29BrO2 |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1 |

InChI Key |

CWVMWSZEMZOUPC-LLIWRYSGSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |

Origin of Product |

United States |

Historical Perspectives on 16alpha Bromoandrosterone Research

Early Academic Interest in Halogenated Steroids

The mid-20th century was a period of intense investigation into the structure and function of steroids. Following the initial isolation and synthesis of foundational steroid hormones like androsterone (B159326) and testosterone (B1683101) in the 1930s, a key area of academic and pharmaceutical interest became the modification of the steroid nucleus to alter or enhance biological activity. Current time information in مركز طنطا, EG.google.comnih.gov One of the primary strategies employed was halogenation—the introduction of halogen atoms such as fluorine, chlorine, bromine, or iodine into the steroid framework.

Researchers discovered that the position and nature of the halogen atom could dramatically influence a steroid's potency and metabolic stability. google.com This led to the synthesis of thousands of new steroid compounds, many of which found clinical applications as anti-inflammatory agents, anabolic agents, and oral contraceptives. nih.govicddt.com The introduction of a halogen could alter receptor binding affinity, modify the compound's shape, and block metabolic pathways that would otherwise inactivate the molecule. This foundational work created a rich scientific environment where the synthesis of novel halogenated analogs, like 16alpha-Bromoandrosterone, was a logical and promising step in exploring structure-activity relationships.

Context of Initial Synthetic Development of this compound

The specific impetus for the synthesis of this compound and its isomers arose from research in the late 1970s and early 1980s focused on the biological activities of Dehydroepiandrosterone (B1670201) (DHEA). DHEA, a major adrenal steroid, was found to have potential anti-cancer and anti-obesity properties, which were linked to its ability to inhibit the enzyme glucose-6-phosphate dehydrogenase (G6PDH). google.comnih.gov However, DHEA itself had relatively weak activity and could be metabolized into estrogenic compounds, which was an undesirable side effect. google.com

This challenge led researchers at the Fels Research Institute and Temple University to design and synthesize analogs of DHEA that were more potent as G6PDH inhibitors and lacked hormonal side effects. icddt.comnih.gov A key 1981 paper in the Journal of Pharmaceutical Sciences by M. Abou-Gharbia, L. Pashko, A. G. Schwartz, and D. Swern detailed the synthesis of several 16α-halogenated steroid analogs for this purpose. google.comresearchgate.net

Another 1981 study in the journal Carcinogenesis further contextualized this work, demonstrating that 16alpha-Bromoepiandrosterone (B1673028) (the 3β-hydroxy isomer of this compound) was approximately 60 times more potent than DHEA as a G6PDH inhibitor and was more effective at inhibiting viral-induced cell transformation in laboratory studies. nih.gov The synthesis of the specific androsterone analog, (3α,5α,16α)-16-Bromo-3-hydroxy-androstan-17-one, was achieved by manipulating the stereochemistry at the 3-position and introducing the bromine atom at the 16-position of the androstane (B1237026) skeleton. A 1985 paper, for instance, describes a synthetic route starting from 3α-acetoxy-16α-bromo-5α-androstan-17-one. rsc.org The primary goal of this initial synthetic work was not to create a hormonal agent, but a specific tool for enzyme inhibition to study and potentially prevent disease processes like cancer.

| Publication | Year | Key Contribution |

| Carcinogenesis | 1981 | Identified 16alpha-Bromoepiandrosterone as a potent G6PDH inhibitor, far exceeding the activity of DHEA. nih.gov |

| Journal of Pharmaceutical Sciences | 1981 | Described the synthesis of various 16α-halogenated steroids, including bromo-derivatives, for biological testing. google.comresearchgate.net |

| Journal of the Chemical Society, Perkin Transactions 1 | 1985 | Detailed a method for the synthesis of 5α-androstane-3,15,17β-triols starting from 3α-acetoxy-16α-bromo-5α-androstan-17-one. rsc.org |

Evolution of Research Trajectories for Androsterone Analogs

Following their initial development as G6PDH inhibitors, the research trajectory for androsterone analogs, particularly those substituted at the C16 position, began to branch out. The core structure proved to be a versatile scaffold for developing inhibitors of other enzymes and for use as a chemical intermediate.

One significant evolution was the focus on inhibiting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is crucial for the synthesis of the potent androgen testosterone. nih.govtandfonline.com Researchers designed and synthesized new androsterone derivatives with various substitutions at the C16 and C3 positions to block this enzyme, aiming to reduce androgen levels as a therapeutic strategy for hormone-dependent prostate cancer. nih.govresearchgate.net Studies demonstrated that while many of these new compounds were weak inhibitors of 17β-HSD3, certain structural modifications could lead to potent inhibitory activity without producing unwanted androgenic effects. tandfonline.com

Furthermore, the 16α-bromo-androstan-17-one structure and its derivatives have been utilized as key intermediates in the synthesis of more complex pharmaceutical agents. For example, related compounds serve as starting materials or intermediates in the multi-step synthesis of the neuromuscular blocking agent rocuronium (B1662866) bromide, highlighting the utility of this chemical architecture beyond its initial intended purpose. google.comccspublishing.org.cn This evolution from a specific enzyme inhibitor to a versatile building block and a platform for developing other targeted therapies illustrates the dynamic nature of steroid research.

Table 2: Evolution of Research Focus for Androsterone Analogs

| Research Focus | Target Enzyme/Application | Example Compounds/Derivatives |

| Early 1980s | Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH) | 16alpha-Bromoepiandrosterone, 16alpha-Chloroepiandrosterone google.comnih.gov |

| 2000s-2010s | Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | 16α-substituted androsterone derivatives, 3-substituted androsterone derivatives nih.govtandfonline.com |

| Pharmaceutical Synthesis | Chemical Intermediate | 2α, 3α-epoxy-17-oxo-16α-bromo-5α-androstane (intermediate for rocuronium bromide) google.com |

Synthetic Strategies and Chemical Derivation of 16alpha Bromoandrosterone

General Principles of Androsterone (B159326) Modification

Modification of the androsterone molecule, a 17-keto steroid, is a cornerstone of medicinal chemistry for the development of new therapeutic agents. The general principles for modifying androsterone, particularly at the D-ring, revolve around the reactivity of the C17-ketone and the adjacent C16-methylene group.

The C17-carbonyl group activates the neighboring C16 protons, making them susceptible to enolization and subsequent reaction with electrophiles. This principle is fundamental to the introduction of substituents at the C16 position. The choice of reaction conditions, including the base and solvent, is critical in controlling the formation of the desired enolate and minimizing side reactions.

Furthermore, the stereochemistry of the androstane (B1237026) core, with its rigid trans-fused ring system, dictates the accessibility of reagents to different faces of the molecule. Reagents will typically approach from the less sterically hindered α-face (the "front" side of the molecule as conventionally drawn), which plays a significant role in determining the stereochemical outcome of reactions at C16.

Common modifications to the androsterone skeleton include:

Protection of other functional groups: The C3-hydroxyl group in androsterone is often protected, for example, as an acetate (B1210297) or a ketal, to prevent its interference with reactions targeting the D-ring.

Enolate formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often used to generate the enolate at the C16 position.

Electrophilic attack: The generated enolate can then react with a variety of electrophiles to introduce different functional groups at C16. For the synthesis of 16alpha-Bromoandrosterone, an electrophilic bromine source is required.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound can be approached through several multi-step pathways, typically starting from either androsterone or dehydroepiandrosterone (B1670201) (DHEA).

Pathway 1: Starting from Androsterone

A plausible synthetic route starting from androsterone would involve the following key steps:

Protection of the 3-hydroxyl group: Androsterone is first treated with an acetylating agent, such as acetic anhydride (B1165640) in pyridine, to form androsterone acetate. This prevents the hydroxyl group from reacting in subsequent steps.

Enolate formation and bromination: The protected androsterone acetate is then treated with a strong base like lithium diisopropylamide (LDA) at low temperature to form the C16-enolate. Subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or pyridinium (B92312) bromide perbromide, introduces the bromine atom at the C16 position. conicet.gov.arnih.gov The stereochemical outcome of this step is crucial and is discussed in the next section.

Deprotection: The final step involves the removal of the protecting group at the C3 position to yield this compound. This is typically achieved by hydrolysis under basic conditions, for example, with potassium hydroxide (B78521) in methanol.

Pathway 2: Starting from Dehydroepiandrosterone (DHEA)

An alternative pathway can commence with DHEA, which is a readily available steroid precursor. nih.govfrontiersin.orgmedscape.com

Protection of the 17-keto group: The C17-ketone of DHEA is first protected as a ketal, for instance, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. conicet.gov.ar This is necessary to prevent its reaction during the subsequent bromination step. The 3-hydroxyl group is also typically protected, often as an acetate.

Bromination: The protected DHEA derivative is then subjected to bromination. A common reagent for this transformation is pyridinium bromide perbromide in a suitable solvent like tetrahydrofuran. conicet.gov.ar This reaction typically leads to the formation of the 16α-bromo derivative.

Deprotection: The protecting groups at both C3 and C17 must be removed to yield the final product. The ketal at C17 can be removed under acidic conditions, while the acetate at C3 can be hydrolyzed under basic conditions. The order of these deprotection steps would need to be carefully considered to avoid unwanted side reactions.

Interactive Data Table: Synthetic Pathway Comparison

| Step | Pathway 1: From Androsterone | Pathway 2: From DHEA | Key Reagents |

|---|---|---|---|

| 1 | Protection of 3-OH group | Protection of 17-keto and 3-OH groups | Acetic anhydride, Pyridine; Ethylene glycol, p-TsOH |

| 2 | Enolate formation and Bromination | Bromination | LDA, NBS or Pyridinium bromide perbromide |

| 3 | Deprotection of 3-OH group | Deprotection of 3-OH and 17-keto groups | KOH/MeOH; Acidic and basic hydrolysis |

Stereochemical Considerations in this compound Synthesis

The stereochemistry at the C16 position is a critical aspect of the synthesis of this compound. The desired α-configuration is the thermodynamically more stable epimer in many cases, but its selective formation is not always straightforward.

The bromination of the C16-enolate of a 17-keto steroid can lead to a mixture of 16α- and 16β-bromo epimers. The ratio of these epimers is influenced by several factors:

Kinetic vs. Thermodynamic Control: Kinetically controlled bromination at low temperatures often favors the approach of the electrophile from the less hindered α-face, leading to the 16α-bromo product. However, under equilibrating conditions (e.g., in the presence of a base), the initially formed mixture can epimerize to the thermodynamically more stable epimer.

Solvent and Reagent Effects: The choice of solvent and brominating agent can influence the stereoselectivity of the reaction.

Epimerization: The 16-bromo-17-ketone system is susceptible to epimerization at the C16 position under both acidic and basic conditions. nih.gov This means that even if the kinetic product is the desired 16α-epimer, it could potentially isomerize to the 16β-epimer during workup or subsequent reaction steps.

A study on the hydrolysis of 16α-halo-17-keto steroids showed that an equilibrium is established between the 16α- and 16β-halo ketones upon treatment with a base. nih.gov For the bromo derivative, the ratio of 16α- to 16β-epimer at equilibrium was found to be 1.25, indicating a slight preference for the α-epimer. nih.gov

Therefore, to ensure the formation of the this compound, the reaction conditions for bromination and any subsequent steps must be carefully optimized to favor the formation and preservation of the α-epimer. This may involve using low temperatures for the bromination step and carefully controlling the pH during workup and purification.

Precursors and Byproducts in Laboratory Synthesis

Precursors:

The primary precursors for the laboratory synthesis of this compound are:

Androsterone: As a direct precursor, it has the correct stereochemistry at all chiral centers except for the one to be created at C16.

Dehydroepiandrosterone (DHEA): A more abundant and often cheaper starting material. medscape.commsdmanuals.com Its use requires additional steps to adjust the A/B ring fusion and the stereochemistry at C5 if the saturated androstane skeleton is desired.

Epiandrosterone (B191177): This C3 epimer of androsterone can also serve as a precursor, with an additional step to invert the stereochemistry at C3 if androsterone itself is the target framework. google.com

Byproducts:

The synthesis of this compound can be accompanied by the formation of several byproducts, depending on the chosen synthetic route and reaction conditions.

16beta-Bromoandrosterone (B38638): As discussed, this is the most common byproduct due to the potential for epimerization at the C16 position. nih.gov Its separation from the desired α-epimer can be challenging and may require careful chromatography.

16,16-Dibromoandrosterone: If an excess of the brominating agent is used or if the reaction is not carefully controlled, dibromination at the C16 position can occur.

Products of elimination: Under strongly basic conditions, dehydrobromination can occur, leading to the formation of unsaturated steroid derivatives.

Byproducts from side reactions of protecting groups: Incomplete protection or deprotection can lead to a mixture of partially protected or deprotected products.

Rearrangement products: Under certain conditions, particularly with strong acids or bases, rearrangements of the steroid skeleton, such as the Favorskii rearrangement for α-haloketones, could potentially occur, though this is less common under carefully controlled conditions. libretexts.org

Molecular and Biochemical Mechanisms of 16alpha Bromoandrosterone

Interactions with Steroid Receptors

The interaction of androgens with the androgen receptor (AR) is a critical process in normal physiology and in the pathology of various diseases. The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus and modulates the expression of target genes. The nature of this interaction, whether agonistic or antagonistic, is key to the biological effect of the steroid.

Investigation of Androgen Receptor Binding Dynamics

Currently, there is a lack of specific published research investigating the binding dynamics of 16alpha-Bromoandrosterone with the androgen receptor. Therefore, quantitative data regarding its binding affinity (such as Kd or IC50 values) and the kinetics of its association and dissociation from the receptor are not available in the scientific literature.

Agonist/Antagonist Properties in Receptor Assays

In the absence of direct binding studies, there is also a corresponding lack of data from functional receptor assays to definitively characterize this compound as an agonist or antagonist of the androgen receptor. Such assays would be necessary to determine whether the binding of this compound to the AR would mimic or block the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone.

Structure-Affinity Relationships at Receptor Sites

While the structure-activity relationships of many androgens have been extensively studied, specific analyses focusing on the impact of a 16-alpha-bromo substitution on the androsterone (B159326) backbone in relation to androgen receptor affinity are not well-documented. General principles of steroid-receptor interactions would suggest that the size and electronegativity of the bromine atom at the 16-alpha position would influence the fit and interaction with the ligand-binding pocket of the androgen receptor, but specific studies on this compound are required to confirm these hypotheses.

Allosteric Modulation Studies with Androgen Receptors

Allosteric modulation involves the binding of a ligand to a site on a receptor that is distinct from the primary binding site, leading to a change in the receptor's conformation and function. There are currently no published studies that have investigated whether this compound can act as an allosteric modulator of the androgen receptor.

Modulation of Enzymatic Activities

Beyond receptor interactions, steroids can also directly influence the activity of various enzymes, thereby affecting cellular metabolism and signaling pathways.

Interaction with Glucose-6-Phosphate Dehydrogenase (G6PDH)

Significant research has been conducted on the interaction of steroids with Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway. This pathway is crucial for producing NADPH, which is essential for protecting cells from oxidative damage.

Studies have demonstrated that certain 17-ketosteroids are potent inhibitors of G6PDH. Specifically, research on 16alpha-bromoepiandrosterone (B1673028), a compound closely related to this compound, has elucidated a clear mechanism of action. This inhibition is characterized as uncompetitive with respect to both of the enzyme's substrates, Glucose-6-Phosphate (G6P) and NADP+. nih.gov

This uncompetitive inhibition indicates that 16alpha-bromoepiandrosterone does not bind to the free enzyme but rather to the enzyme-substrate complex. nih.gov The steroid binds to the ternary enzyme-coenzyme-substrate complex (E-NADP+-G6P). nih.gov The formation of this abortive quaternary complex prevents the catalytic conversion of the substrates to products, thus inhibiting the enzyme's activity. The similar Ki values obtained when varying either the coenzyme or the substrate concentration further support this mechanism. nih.gov

The inhibitory potency of 16-alpha-brominated steroids has been shown to be significantly greater than that of their non-brominated parent compounds. For instance, 16α-bromoepiandrosterone is a more potent inhibitor of Trypanosoma cruzi G6PDH (TcG6PDH) than both dehydroepiandrosterone (B1670201) (DHEA) and epiandrosterone (B191177) (EA).

Below is an interactive data table summarizing the inhibitory constants (Ki) for several steroids against human G6PDH.

| Compound | Ki (μM) | Inhibition Type |

| Dehydroepiandrosterone | Data not available | Uncompetitive |

| Epiandrosterone | Data not available | Uncompetitive |

| 16alpha-Bromoepiandrosterone | Similar to other tested steroids | Uncompetitive |

| Dehydroepiandrosterone sulfate | Data not available | Uncompetitive |

Note: While the referenced study confirms uncompetitive inhibition and mentions similar Ki values for the tested steroids, specific numerical Ki values for each compound against human G6PDH were not provided in the abstract. nih.gov

Influence on Hydroxysteroid Dehydrogenase (HSD) Enzymes

Research into the effects of this compound, also referred to in literature as 16α-bromoepiandrosterone (BEA), has identified its interaction with the hydroxysteroid dehydrogenase (HSD) enzyme system. Specifically, studies have focused on its impact on 11-beta-hydroxysteroid dehydrogenase type 1 (11-βHSD1), an enzyme crucial for the conversion of inactive cortisone (B1669442) into active cortisol (or corticosterone (B1669441) in rodents) in tissues like the liver and lungs. nih.gov

In a murine model of diabetes and tuberculosis co-morbidity, administration of BEA was shown to significantly reduce the expression of 11-βHSD1. nih.gov This effect was observed in both the lungs and the liver of the treated groups. nih.gov The reduction in 11-βHSD1 expression suggests a regulatory role for the compound on local glucocorticoid activity. nih.gov

Table 1: Effect of this compound (BEA) on 11-βHSD1 Expression in a Murine Model

| Tissue | Treatment Group | Observed Effect on 11-βHSD1 Expression | Source |

|---|---|---|---|

| Lung | TB and T2D/TB mice treated with BEA | Reduced expression after 30 and 60 days | nih.gov |

| Liver | T2D/TB mice treated with BEA | Reduced expression, particularly evident in this group | nih.gov |

Effects on Steroidogenic Enzyme Pathways (In Vitro Models)

Currently, there is a lack of specific in vitro studies detailing the comprehensive effects of this compound on the broader enzymatic pathways of steroidogenesis. While it is a synthetic analog of dehydroepiandrosterone (DHEA), a key precursor in steroid synthesis, its direct modulatory effects on enzymes such as those in the cytochrome P450 family (e.g., CYP17A1, aromatase) or other hydroxysteroid dehydrogenases (e.g., 3β-HSD, 17β-HSD) have not been extensively characterized in publicly available literature.

Enzyme Kinetics and Inhibitory Mechanisms

Detailed enzyme kinetic studies providing specific inhibitory constants (Ki) or elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound are not well-documented in the scientific literature. While the observed reduction in 11-βHSD1 expression in vivo points to a functional interaction, the kinetic parameters defining this interaction at the molecular level remain to be established. nih.gov

Intracellular Signaling Pathway Research (Beyond Receptors/Enzymes)

Potential Crosstalk with Other Signaling Networks (e.g., Wnt signaling)

The Wnt signaling pathway is a critical network that regulates numerous cellular processes, including development and cell proliferation. abcam.comnih.gov There is established evidence of crosstalk between sex steroid hormone signaling and the Wnt pathway, often mediated by the androgen receptor. However, research specifically exploring a direct or indirect interaction between this compound and components of the Wnt signaling network has not been published. Therefore, any potential for crosstalk between this compound and the Wnt pathway or other signaling networks remains a speculative area requiring future investigation.

Structure Activity Relationship Sar Studies of 16alpha Bromoandrosterone

Impact of 16-alpha Bromination on Molecular Interactions

The introduction of a bromine atom at the 16-alpha position of the androsterone (B159326) molecule can significantly alter its physicochemical properties and, consequently, its interactions with target proteins. Bromine is a large, polarizable halogen atom that can participate in various non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and, notably, halogen bonding.

Comparative Analysis with 16beta-Bromoandrosterone (B38638) and Other Halogenated Analogs

The stereochemistry of the halogen substitution at the C16 position is a critical determinant of biological activity. A comparative analysis of 16alpha-bromoandrosterone with its 16beta-epimer would provide valuable insights into the spatial requirements of the target's binding site. The different spatial orientations of the bromine atom in the alpha and beta positions would lead to distinct interactions with the amino acid residues of the receptor. For instance, if the binding pocket has a specific hydrogen bond acceptor or a region amenable to halogen bonding at a particular location, one epimer may exhibit significantly higher affinity than the other.

Studies on other halogenated steroids have demonstrated the importance of the halogen's identity and position. For example, the introduction of a 9-alpha-fluoro group in corticosteroids is known to enhance glucocorticoid activity. uomustansiriyah.edu.iq While direct comparative studies on 16alpha- and 16beta-bromoandrosterone are not extensively available in the literature, research on other 16-substituted androstanes suggests that modifications at this position can significantly impact biological activity. researchgate.netnih.gov

A hypothetical comparison of the binding affinity of different halogenated analogs is presented in the table below, based on the general principles of halogen bonding strength.

| Compound | Halogen at 16-alpha position | Expected Relative Binding Affinity | Rationale |

|---|---|---|---|

| 16alpha-Fluoroandrosterone | Fluorine | Lower | Fluorine is a poor halogen bond donor. |

| 16alpha-Chloroandrosterone | Chlorine | Moderate | Chlorine can form moderate halogen bonds. |

| This compound | Bromine | Higher | Bromine is a good halogen bond donor. |

| 16alpha-Iodoandrosterone | Iodine | Highest | Iodine is the strongest halogen bond donor among the halogens. |

Role of Androsterone Skeleton Modifications

The androsterone skeleton serves as the structural framework for this compound, and modifications to this core can profoundly influence its biological profile. Key structural features of the androsterone nucleus include the A/B ring fusion, the hydroxyl group at C3, and the ketone at C17.

C3-Hydroxyl Group: The hydroxyl group at the C3 position is often crucial for hydrogen bonding with the target protein. Modifications such as esterification or oxidation to a ketone would alter these interactions.

C17-Ketone Group: The ketone at C17 is another potential site for hydrogen bonding. Reduction to a hydroxyl group or the introduction of other substituents can modulate binding affinity and functional activity.

Research on other androstane (B1237026) derivatives has shown that even minor modifications to the steroid backbone can lead to significant changes in biological activity, switching a compound from an agonist to an antagonist, for example. nih.gov

Computational Chemistry Approaches to SAR

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and rationalize the SAR of this compound. These methods can offer insights into the molecular interactions driving its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. endocrine-abstracts.orgresearchgate.net For this compound, docking simulations could be performed with potential protein targets, such as the androgen receptor or various steroidogenic enzymes. These simulations would help to:

Identify the most likely binding pose of the molecule within the active site.

Elucidate the key amino acid residues involved in the binding.

Predict the binding affinity of the compound.

Visualize the role of the 16-alpha bromine atom in the interaction, including its potential to form halogen bonds. mdpi.com

A hypothetical summary of a docking study of this compound with the androgen receptor is presented below.

| Interaction Type | Potential Interacting Residues in Androgen Receptor | Contribution to Binding |

|---|---|---|

| Hydrogen Bond | Gln711, Arg752 | High |

| Halogen Bond | Asn705 (backbone carbonyl) | Moderate to High |

| Hydrophobic Interactions | Leu704, Trp741, Met745 | High |

| Van der Waals Contacts | Multiple residues in the binding pocket | Moderate |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scilit.com A QSAR model for a series of 16-substituted androsterone analogs could be developed to predict their activity based on various molecular descriptors, such as:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

Such a model could quantify the contribution of the bromine atom at the 16-alpha position and guide the design of new analogs with improved activity.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov An MD simulation of the this compound-protein complex, obtained from molecular docking, could:

Assess the stability of the binding pose predicted by docking.

Reveal the flexibility of the ligand and the protein's binding pocket.

Characterize the dynamics of key interactions, such as the halogen bond formed by the bromine atom.

Provide a more accurate estimation of the binding free energy.

The insights gained from MD simulations can be invaluable for understanding the detailed mechanism of action of this compound at the atomic level. nih.gov

Analytical Methodologies for 16alpha Bromoandrosterone Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are pivotal for the separation and quantification of 16alpha-Bromoandrosterone from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in steroid analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid hormones and their analogues. For this compound, a reversed-phase HPLC method would be a suitable approach. This technique separates compounds based on their hydrophobicity. A C18 or C8 column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution to ensure optimal separation from other related steroids or metabolites. cellmosaic.comsemanticscholar.org Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the steroid structure absorbs UV light. sielc.com

Below is a hypothetical HPLC method suitable for the analysis of this compound:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent tool for steroid analysis, particularly at trace levels. researchgate.net Before analysis by GC-MS, this compound would require derivatization to increase its volatility and thermal stability. nih.gov This is typically achieved by converting the hydroxyl and keto groups to trimethylsilyl (TMS) ethers or other suitable derivatives. nih.gov The derivatized compound is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique fingerprint for identification and quantification. unb.br

A potential GC-MS method for this compound analysis is outlined below:

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | Initial 180°C, ramp to 300°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection | Selected Ion Monitoring (SIM) or full scan mode |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the steroid backbone, including the methyl protons of the C18 and C19 angular methyl groups. The proton at the C3 position, bearing a hydroxyl group, would appear as a multiplet, and the proton at the C16 position, adjacent to the bromine atom, would also give a distinct signal.

¹³C NMR: The carbon NMR spectrum would show 19 distinct signals corresponding to the 19 carbon atoms in the molecule. The carbonyl carbon (C17) would appear at a characteristic downfield shift. The carbon bearing the bromine (C16) and the carbon with the hydroxyl group (C3) would also have specific chemical shifts.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C19H29BrO2. nih.gov In a mass spectrum, the molecular ion peak [M]+ would be observed, and due to the presence of bromine, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+). Fragmentation patterns would involve the loss of the bromine atom, water from the hydroxyl group, and characteristic cleavages of the steroid rings.

| Spectroscopic Data | Predicted Values for this compound |

| Molecular Formula | C19H29BrO2 |

| Molecular Weight | 369.3 g/mol |

| Monoisotopic Mass | 368.13509 Da |

| Key ¹H NMR Signals | Angular methyl protons, C3-H, C16-H |

| Key ¹³C NMR Signals | C17 (carbonyl), C16 (C-Br), C3 (C-OH) |

| Mass Spec Fragmentation | [M-Br]+, [M-H2O]+, steroid ring cleavages |

Radioligand Binding Assays in Receptor Studies

Radioligand binding assays are a fundamental tool for studying the interaction of this compound with its target receptors. giffordbioscience.comnih.govsygnaturediscovery.com These assays are considered the gold standard for determining the affinity of a ligand for a receptor. giffordbioscience.comeurofinsdiscovery.com To perform such an assay, a radiolabeled form of this compound or a known competing ligand is required.

In a typical competitive binding assay, a constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. giffordbioscience.com The amount of radioligand bound to the receptor is then measured. By analyzing the displacement of the radioligand by this compound, the binding affinity (Ki) of this compound for the receptor can be determined. sygnaturediscovery.com This provides crucial information about the potency of the compound at its molecular target. Saturation binding assays can also be performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. nih.gov

Bioanalytical Method Development for In Vitro and Animal Research Specimens

The development of robust bioanalytical methods is essential for studying the pharmacokinetics and metabolism of this compound in in vitro and animal models. This process involves several key steps:

Sample Preparation: Biological matrices such as plasma, serum, or tissue homogenates are complex. Therefore, an efficient extraction method is required to isolate this compound and remove interfering substances. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Choice of Analytical Technique: Based on the required sensitivity and selectivity, either HPLC-UV, HPLC-MS, or GC-MS would be chosen. For low concentration levels expected in biological samples, LC-MS/MS is often the preferred method due to its high sensitivity and specificity.

Method Validation: The developed method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The development of such a validated bioanalytical method is a prerequisite for conducting meaningful preclinical studies with this compound.

16alpha Bromoandrosterone As a Research Probe and Tool

Application in Investigating Steroid Hormone Action Mechanisms

The introduction of a bromine atom at the 16-alpha position of androsterone (B159326) creates a molecule that can act as an affinity label. Affinity labels are compounds that initially bind non-covalently to a specific biological target, such as a receptor or enzyme, due to their structural similarity to the natural ligand. Subsequently, a reactive group on the label forms a stable, covalent bond with the target protein. This irreversible binding is a powerful tool for studying the structure and function of these proteins.

In the context of steroid hormone action, 16alpha-Bromoandrosterone can be used to covalently modify steroid hormone receptors. Steroid hormones exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. The covalent attachment of this compound to the ligand-binding domain of a steroid receptor allows researchers to:

Identify and Isolate Receptors: By using a radiolabeled version of this compound, scientists can specifically tag and track the receptor protein during purification processes.

Map the Ligand-Binding Site: The covalent bond forms with amino acid residues in close proximity to the binding pocket. By digesting the labeled receptor and analyzing the resulting peptide fragments, researchers can identify the specific amino acids that constitute the ligand-binding site.

Stabilize Receptor Conformations: The irreversible binding can "lock" the receptor in a particular conformational state, allowing for the study of its structure and interactions with other proteins.

While direct studies specifically detailing the use of this compound for these purposes are not extensively documented in publicly available literature, the principle is well-established with similar halogenated steroid analogues. For instance, bromo- and fluoro-substituted steroids have been effectively used as affinity labels for various steroid receptors, providing valuable insights into their structure and function.

Use in Characterizing Steroid Receptor Subtypes

The steroid hormone receptor family includes several subtypes that often exhibit subtle differences in their ligand-binding affinities and biological responses. Distinguishing the specific roles of these subtypes is a significant challenge in endocrinology research. This compound can serve as a tool to probe these differences.

Due to the specific stereochemistry and the presence of the bulky bromine atom, this compound may exhibit differential binding affinity and reactivity towards various steroid receptor subtypes. For example, it might bind with higher affinity or form a covalent bond more readily with one androgen receptor isoform over another. This selectivity can be exploited to:

Differentiate Receptor Isoforms: By comparing the extent of covalent labeling by this compound in cells or tissues expressing different receptor subtypes, researchers can infer the relative abundance and accessibility of these subtypes.

Investigate Subtype-Specific Functions: By selectively and irreversibly blocking the ligand-binding site of a particular receptor subtype with this compound, scientists can investigate the specific physiological roles of other subtypes that remain unbound and functional.

Research into the binding affinities of various novel steroids for the androgen receptor has demonstrated that even small structural modifications can significantly alter binding characteristics. This supports the potential utility of this compound as a selective probe for receptor subtypes.

| Research Application | Methodology | Information Gained |

| Receptor Subtype Selectivity | Competitive Binding Assays | Determination of binding affinity (Ki or IC50) for different receptor subtypes. |

| Functional Differentiation | Covalent Labeling and Functional Assays | Selective inactivation of one receptor subtype to study the function of others. |

Utility in Enzyme Mechanism Elucidation

This compound is a valuable tool for studying the mechanisms of enzymes involved in steroid metabolism. The bromine atom at the 16-alpha position makes it a potential mechanism-based inactivator or irreversible inhibitor for certain enzymes. This type of inhibitor is initially processed by the enzyme's catalytic machinery, leading to the formation of a highly reactive intermediate that then covalently modifies and inactivates the enzyme.

This property is particularly useful for studying enzymes such as:

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of keto- and hydroxysteroids. A bromo-substituted steroid can act as a substrate analogue and, upon binding to the active site, the bromine atom can serve as a leaving group in a reaction with a nucleophilic amino acid residue, leading to irreversible inhibition. The study of 16α-bromoepiandrosterone, a stereoisomer of this compound, has shown its interaction with enzymes like glucose-6-phosphate dehydrogenase (G6PDH), highlighting the potential for such compounds to modulate enzyme activity.

Cytochrome P450 Enzymes (CYPs): These enzymes are involved in the oxidative metabolism of steroids. The metabolism of a halogenated steroid can sometimes generate reactive intermediates that inactivate the enzyme. Research on a related compound, 16alpha-fluoro-5-androsten-17-one, demonstrated its ability to inhibit carcinogen-activating enzymes like CYP1A1 and CYP1B1, providing a model for how 16-substituted steroids can be used to investigate enzyme function.

By using this compound as an irreversible inhibitor, researchers can:

Identify Active Site Residues: By analyzing the site of covalent attachment, the specific amino acids involved in the catalytic mechanism can be identified.

Determine Kinetic Parameters of Inactivation: Studying the rate of enzyme inactivation can provide insights into the catalytic efficiency and the mechanism of the enzyme.

Probe the Topography of the Active Site: The specific orientation required for the covalent modification can reveal information about the size and shape of the enzyme's active site.

| Enzyme Target | Potential Mechanism of Action | Research Outcome |

| 17β-Hydroxysteroid Dehydrogenase | Irreversible inhibition via alkylation of an active site residue. | Identification of key catalytic amino acids. |

| 5α-Reductase | Mechanism-based inactivation. | Elucidation of the catalytic mechanism. |

| Cytochrome P450s | Formation of a reactive intermediate leading to covalent binding. | Understanding the role of specific CYPs in steroid metabolism. |

Contribution to Understanding Steroid Biosynthesis and Metabolism (in non-human/in vitro models)

The study of steroid biosynthesis and metabolism often relies on the use of specific inhibitors and probes to dissect complex pathways. This compound can be a useful tool in this context, particularly in in vitro models such as isolated enzymes, cell cultures, and tissue homogenates (e.g., liver microsomes).

By introducing this compound into these systems, researchers can:

Block Specific Metabolic Pathways: As an inhibitor of key steroidogenic enzymes, it can be used to block the production of downstream metabolites, allowing for the accumulation and identification of upstream intermediates. This helps in elucidating the sequence of enzymatic reactions in a metabolic pathway.

Trace Metabolic Fates: When radiolabeled (e.g., with tritium (B154650) or carbon-14), this compound can be used as a tracer to follow its own metabolic conversion. Identifying its metabolites can reveal the activity of various steroid-metabolizing enzymes in a given biological system. The use of human liver microsomes is a standard in vitro method to study the metabolism of new chemical entities and to identify the enzymes involved.

Characterize Novel Steroid Metabolites: The metabolism of this synthetic steroid can lead to the formation of novel metabolites, which can then be isolated and characterized. This can provide insights into the substrate promiscuity of steroid-metabolizing enzymes and potentially lead to the discovery of new biologically active molecules. For example, studies on the metabolism of androstenedione (B190577) by CYP21A2 revealed the production of 16β-hydroxyandrostenedione, demonstrating the activity of steroid hydroxylases at the C16 position.

These in vitro studies are crucial for building a fundamental understanding of the complex network of reactions that govern steroid hormone homeostasis.

Future Directions in Academic Research on 16alpha Bromoandrosterone

Elucidation of Novel Molecular Targets

While the inhibition of G6PDH is a well-established mechanism of action for 16alpha-bromoepiandrosterone (B1673028), its diverse biological effects suggest the existence of other molecular targets. drugbank.comnih.gov Future research will likely focus on identifying and validating these novel targets to provide a more comprehensive understanding of the compound's pharmacology.

One promising avenue of investigation is the exploration of its effects on other enzymes involved in cellular metabolism and signaling. Given its steroidal structure, 16alpha-Bromoandrosterone may interact with other dehydrogenases, reductases, or isomerases. Additionally, its immunomodulatory properties, such as the restoration of T helper cell type 1 (Th1) activity in models of tuberculosis, suggest potential interactions with receptors and signaling proteins within immune cells. oup.com Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction could be employed to identify new binding partners.

Furthermore, the observation that 16alpha-bromoepiandrosterone enhances the phagocytosis of ring-stage parasitized erythrocytes in malaria suggests a mechanism that may involve the modulation of cell surface proteins or lipids on either the immune cell or the infected red blood cell. nih.govnih.gov Unraveling these interactions could reveal novel targets for antimalarial therapies. The rapid metabolism of 16alpha-bromoepiandrosterone in vivo also suggests that its metabolites may have their own unique biological activities and molecular targets, warranting further investigation. nih.gov

Advanced Computational and Biophysical Characterization

To gain deeper insights into the interaction of this compound with its known and potential targets, advanced computational and biophysical characterization methods are essential. While the inhibitory effects on G6PDH have been quantified, a detailed structural understanding of this interaction is still lacking. nih.gov

Key areas for future research include:

Molecular Docking and Dynamics Simulations: Computational modeling can be used to predict the binding mode of this compound within the active site of G6PDH and other potential targets. These simulations can help to identify key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors.

X-ray Crystallography and Cryo-Electron Microscopy: Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with its target proteins would provide invaluable information about the precise binding orientation and conformational changes that occur upon binding. This structural data would be instrumental for structure-based drug design.

Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantitatively characterize the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its targets.

These advanced characterization techniques will not only elucidate the molecular basis of the compound's activity but also provide a rational framework for the design of next-generation analogues with improved therapeutic properties.

Synthesis of Further Derivatized Analogs for Mechanistic Studies

The synthesis of derivatized analogues of this compound is a powerful tool for probing its mechanism of action and for developing compounds with enhanced potency and selectivity. Structure-activity relationship (SAR) studies, where systematic modifications are made to the steroid scaffold, can help to identify the key chemical features required for biological activity.

Future synthetic efforts could focus on modifications at various positions of the steroid nucleus. For example, altering the substituent at the 16-alpha position or modifying the functional groups at other positions could modulate the compound's affinity for G6PDH or its other potential targets. The synthesis of fluorescently labeled or biotinylated analogues could also be valuable for target identification and validation studies.

Moreover, the development of synthetic routes to produce a wider range of analogues will be crucial for exploring the therapeutic potential of this class of compounds. For instance, the synthesis of steroidal pyrimidines derived from epiandrosterone (B191177) has already demonstrated the potential for creating novel anticancer agents. mdpi.com Similar strategies could be applied to this compound to generate a library of compounds for screening against a variety of biological targets and in different disease models.

Exploration of Specific Biochemical Pathways Modulated by the Compound in Model Systems

The inhibition of G6PDH by 16alpha-bromoepiandrosterone has significant downstream effects on cellular metabolism and redox balance. nih.gov A deeper understanding of how the compound modulates specific biochemical pathways in different model systems is a critical area for future research.

Potential research directions include:

Metabolomic and Proteomic Analyses: Untargeted metabolomic and proteomic studies in cells or tissues treated with this compound can provide a global view of the changes in metabolic and signaling pathways. This can help to identify novel pathways that are affected by the compound and generate new hypotheses about its mechanism of action.

Investigation in Disease-Specific Models: Further studies in relevant disease models are needed to understand how the modulation of biochemical pathways by this compound translates into therapeutic effects. For example, in cancer models, researchers could investigate how the compound affects tumor cell proliferation, survival, and metabolism. In infectious disease models, the focus could be on how it impacts the pathogen's life cycle and the host's immune response. ajtmh.orgnih.gov

Redox Signaling and Oxidative Stress: Given that G6PDH is a major source of cellular NADPH, which is essential for maintaining the reduced glutathione pool, future studies should investigate the detailed effects of this compound on redox signaling and oxidative stress in different cell types. This could be particularly relevant for its potential applications in diseases associated with oxidative damage.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 16alpha-Bromoandrosterone, and how can researchers optimize reaction conditions for yield improvement?

- Methodological Answer : The synthesis of this compound derivatives involves bromination at the C-16 alpha position of a 17-ketone precursor, followed by controlled alkaline hydrolysis of the resulting 16alpha-bromo-17-ketones. Zinc dust reductive cleavage and sodium borohydride reduction are critical for stabilizing intermediates. Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) and monitoring via thin-layer chromatography (TLC) to isolate high-purity products .

Q. Which spectroscopic methods are essential for characterizing this compound derivatives, and how should data interpretation be approached?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. For NMR, focus on chemical shifts at C-16 and C-17 to confirm bromination and ketone reduction. HRMS should match theoretical molecular weights within 5 ppm. Cross-validate findings with infrared (IR) spectroscopy to detect functional groups (e.g., hydroxyl or ketone moieties). Data interpretation must account for solvent effects and coupling constants to avoid misassignment .

Q. How should researchers design baseline experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing by incubating the compound in buffered solutions (pH 4–9) at 25°C, 40°C, and 60°C. Sample aliquots should be analyzed at intervals (e.g., 0, 7, 14 days) via HPLC with UV detection (λ = 240 nm). Degradation kinetics can be modeled using first-order equations, and Arrhenius plots will predict shelf-life under standard conditions. Include negative controls (e.g., inert atmosphere) to isolate oxidation effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities of this compound across different in vitro models?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or metabolite interference. Conduct a meta-analysis of existing studies to identify confounding variables (e.g., serum concentration in culture media). Validate findings using orthogonal assays (e.g., luciferase-based vs. ELISA) and include internal standards (e.g., dexamethasone for glucocorticoid receptor assays). Apply subgroup analysis to assess whether activity differences are statistically significant and biologically plausible .

Q. What statistical strategies are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. Account for heteroscedasticity via weighted least squares and validate model assumptions (e.g., normality of residuals). For multi-group comparisons, employ ANOVA with post-hoc Tukey tests, ensuring adequate sample sizes (n ≥ 6) to detect effect sizes ≥20%. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How should researchers design longitudinal studies to assess the metabolic stability of this compound in mammalian systems?

- Methodological Answer : Utilize radiolabeled this compound (³H or ¹⁴C) for tracer studies in hepatocyte or microsomal assays. Sampling intervals (0–24 hours) should capture phase I/II metabolism. Quantify metabolites via LC-MS/MS and apply kinetic modeling (e.g., Michaelis-Menten for enzyme saturation). Include negative controls with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Ensure adherence to 4R principles: randomization of replicates, reduction of variability via standardized protocols, and replication across independent experiments .

Q. What experimental controls are critical when investigating this compound’s interactions with steroidogenic enzymes?

- Methodological Answer : Include both positive controls (e.g., known enzyme inhibitors like metyrapone) and negative controls (vehicle-only treatments). Use recombinant enzymes (e.g., CYP17A1) to isolate specific interactions. Pre-incubate inhibitors with NADPH-cofactor systems to confirm time-dependent effects. Validate results with siRNA-mediated enzyme knockdown in cell models. Report enzyme activity as % inhibition relative to controls, with triplicate measurements to ensure reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound synthesis?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR peak integrals). Provide raw spectral data in supplementary materials, including baseline-corrected NMR spectra and HRMS chromatograms. For novel compounds, include elemental analysis results (±0.4% for C, H, N) .

Q. What are the best practices for presenting conflicting data on this compound’s receptor binding affinity in publications?

- Methodological Answer : Use comparative tables to juxtapose assay conditions (e.g., receptor isoform, incubation time) and binding affinities (Kd or Ki values). Discuss potential confounders (e.g., allosteric modulators in cell lysates). Apply sensitivity analysis to quantify the impact of outliers. If contradictions persist, propose hypotheses (e.g., tissue-specific post-translational modifications) for future validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.